H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, (Disulfide bond)
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Overview
Description
The compound H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH (Disulfide bond) is a cyclic peptide inhibitor known for its ability to inhibit matrix metalloproteinases, specifically MMP-2 and MMP-9 . These enzymes are involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes, including tumor growth, migration, invasion, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The disulfide bond formation between the cysteine residues is achieved through oxidation, often using reagents like iodine or air oxidation .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels . The final product is lyophilized to obtain a stable, dry powder .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formation of the disulfide bond between the cysteine residues is a key oxidation reaction.
Common Reagents and Conditions:
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Oxidation: Formation of the cyclic peptide with a disulfide bond.
Reduction: Linear peptide with free thiol groups.
Scientific Research Applications
Chemistry: The compound is used as a model peptide to study disulfide bond formation and stability .
Biology: It serves as an inhibitor of matrix metalloproteinases, making it valuable in research related to cancer metastasis and tissue remodeling .
Medicine: The peptide is explored for its potential therapeutic applications in inhibiting tumor growth and invasion .
Industry: It is used in the development of diagnostic tools and imaging agents for detecting MMP activity in various diseases .
Mechanism of Action
The compound exerts its effects by specifically inhibiting the activity of matrix metalloproteinases MMP-2 and MMP-9 . These enzymes are involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . By binding to the active site of these enzymes, the peptide prevents them from cleaving their substrates, thereby inhibiting their activity .
Comparison with Similar Compounds
CRRHWGFEFC: Another cyclic peptide targeting MMP-2 and MMP-9.
GACLRSGRGCGA: A control peptide with negligible inhibitory effect on MMPs.
Uniqueness: The compound H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is unique due to its specific inhibition of MMP-2 and MMP-9, with minimal or no effect on other MMP family members . This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C54H72F3N13O16S2 |
---|---|
Molecular Weight |
1280.4 g/mol |
IUPAC Name |
(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2HF3O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;3-2(4,5)1(6)7/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);(H,6,7)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+;/m1./s1 |
InChI Key |
PXPYGRPAJWZFSK-RWTIKVRNSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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